

Physical and chemical properties of 4'-Chloro-2,4-dinitrodiphenylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-Chlorophenyl)-2,4-dinitroaniline

Cat. No.: B185583

[Get Quote](#)

In-Depth Technical Guide: 4'-Chloro-2,4-dinitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Chloro-2,4-dinitrodiphenylamine (CAS No. 1226-23-9). The document collates available data on its molecular structure, physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols are provided for its synthesis, and key data is presented in structured tables for ease of reference. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

4'-Chloro-2,4-dinitrodiphenylamine is a substituted diphenylamine derivative. Its structure, featuring a chlorophenyl group and a dinitrophenyl moiety, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of dyes, agrochemicals, and potentially pharmaceutical compounds. The electron-withdrawing nature of the nitro groups

significantly influences the chemical reactivity of the aromatic rings. This guide aims to consolidate the known physical and chemical data for this specific compound.

Molecular and Physicochemical Properties

The fundamental molecular and computed physicochemical properties of 4'-Chloro-2,4-dinitrodiphenylamine are summarized in the tables below. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature for this specific derivative. Data for the parent compound, 2,4-dinitrodiphenylamine, is often cited and is included for comparative purposes.

Table 1: General and Molecular Properties[1]

Property	Value
Chemical Name	N-(4-chlorophenyl)-2,4-dinitroaniline
Synonyms	4'-Chloro-2,4-dinitrodiphenylamine
CAS Number	1226-23-9
Molecular Formula	C ₁₂ H ₈ ClN ₃ O ₄
Molecular Weight	293.66 g/mol
Canonical SMILES	<chem>C1=CC(=CC=C1NC2=C(C=C(C=C2))O)O</chem>
InChI Key	VHZNNEILGNYNNG-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties[1][2]

Property	Value
XLogP3	4.4
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	2
Topological Polar Surface Area	104 Å ²
Complexity	363

Table 3: Experimental Physical Properties (Comparative)

Property	4'-Chloro-2,4-dinitrodiphenylamine	2,4-Dinitrodiphenylamine (for comparison)
Melting Point	Not consistently reported	159-161 °C[3][4]
Boiling Point	Not reported	413.8 °C at 760 mmHg (Predicted)[5]
Solubility	Not consistently reported	Soluble in acetone (25 mg/mL)

Synthesis

The primary method for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halo-dinitrobenzene with p-chloroaniline. The electron-withdrawing nitro groups on the benzene ring facilitate the displacement of the halogen by the amine.

Experimental Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene

This protocol describes the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine from 1-chloro-2,4-dinitrobenzene and p-chloroaniline.

Materials:

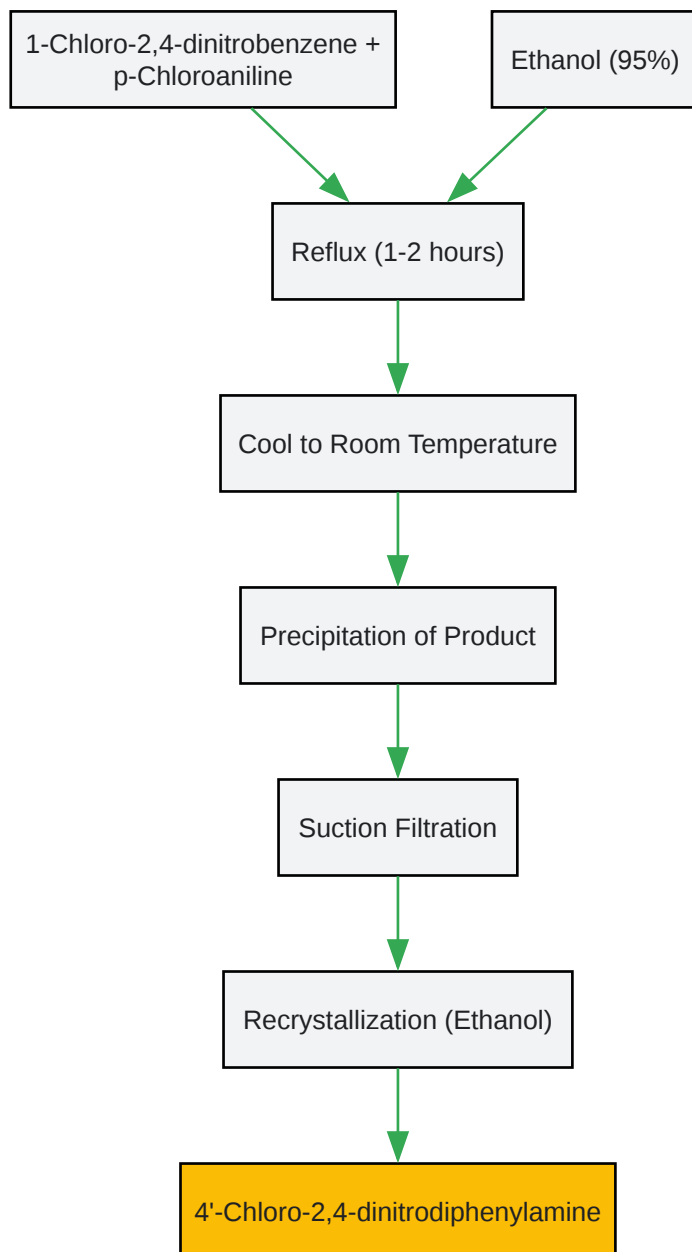
- 1-Chloro-2,4-dinitrobenzene
- p-Chloroaniline
- Ethanol (95%)
- Sodium acetate (optional, as a base)

Procedure:

- In a round-bottomed flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in 95% ethanol.
- Add p-chloroaniline (1.1 eq) to the solution. If desired, a mild base such as sodium acetate can be added to neutralize the HCl formed during the reaction.
- Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
- If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure, or the product can be precipitated by the addition of water.
- Collect the solid product by suction filtration and wash with cold ethanol or water to remove any unreacted starting materials and impurities.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Diagram 1: Synthesis Workflow

Synthesis of 4'-Chloro-2,4-dinitrodiphenylamine



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

Spectral Properties

Detailed experimental spectral data for 4'-Chloro-2,4-dinitrodiphenylamine is not readily available in public databases. However, based on the known spectra of related compounds, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) due to the coupling of protons on the two substituted benzene rings. The electron-withdrawing nitro groups will deshield the protons on the dinitrophenyl ring, causing them to appear at a lower field (higher ppm) compared to the protons on the chlorophenyl ring.

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitro groups and the chlorine atom will be significantly shifted downfield. The quaternary carbons (those without attached protons) will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3300-3500	Secondary amine
Aromatic C-H Stretch	3000-3100	
N-O Asymmetric Stretch	1500-1550	Nitro group
N-O Symmetric Stretch	1300-1350	Nitro group
Aromatic C=C Stretch	1450-1600	
C-N Stretch	1250-1350	Aryl amine
C-Cl Stretch	600-800	

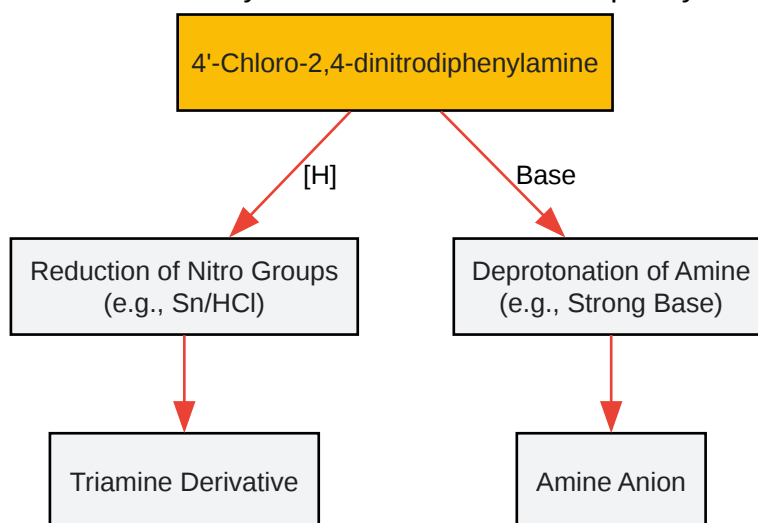
Chemical Reactivity

The chemical reactivity of 4'-Chloro-2,4-dinitrodiphenylamine is largely dictated by the presence of the nitro groups and the secondary amine linkage.

- **Nucleophilic Aromatic Substitution:** The dinitrophenyl ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. This makes the remaining hydrogens on this ring potentially susceptible to displacement by strong nucleophiles under certain conditions.
- **Reduction of Nitro Groups:** The nitro groups can be reduced to amino groups using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield a triamine derivative, which could be a precursor for more complex heterocyclic structures.
- **Reactions at the Amine:** The secondary amine proton is weakly acidic and can be deprotonated by a strong base. The resulting anion is stabilized by the electron-withdrawing dinitrophenyl group. The nitrogen atom can also participate in further substitution reactions under appropriate conditions.

Diagram 2: Potential Reactivity Pathways

Potential Reactivity of 4'-Chloro-2,4-dinitrodiphenylamine



[Click to download full resolution via product page](#)

Caption: Potential chemical reactions of 4'-Chloro-2,4-dinitrodiphenylamine.

Safety and Handling

Detailed toxicological data for 4'-Chloro-2,4-dinitrodiphenylamine is not available. However, based on its structure, which includes nitroaromatic and chlorinated aromatic moieties, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

4'-Chloro-2,4-dinitrodiphenylamine is a synthetic compound with potential applications in various fields of chemistry. This guide has summarized the currently available information on its physical and chemical properties, synthesis, and spectral characteristics. While a detailed experimental protocol for its synthesis is accessible, there is a notable lack of experimentally determined physical and spectral data in the public domain. Further experimental characterization is necessary to fully elucidate the properties of this compound and facilitate its broader use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. N-(4-Chlorophenyl)-2,4-dinitroaniline | lookchem [lookchem.com]
- 3. 2,4-Dinitrodiphenylamine | CAS#:961-68-2 | Chemsrsc [chemsrc.com]
- 4. 2,4-Dinitrodiphenylamine | 961-68-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]

- To cite this document: BenchChem. [Physical and chemical properties of 4'-Chloro-2,4-dinitrodiphenylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185583#physical-and-chemical-properties-of-4-chloro-2-4-dinitrodiphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com